In Vivo Anticancer Activity Against Sarcoma 180: 6-Chloro Derivative vs. Non-Halogenated 2-(2-Quinolyl)chromones
In a foundational 1965 study by Donnelly et al., 6-chloro-2-(2-quinolyl)chromone (compound XV) was the only 2-(2-quinolyl)chromone derivative that displayed significant, reproducible activity against Sarcoma 180 in vivo across multiple trials. The non-halogenated analogues XI11 and XIV, as well as other 2-(2-quinolyl)chromones tested in the same series, showed no comparable degree of activity [1]. This observation specifically motivated subsequent synthesis of halogenated 2-(2-quinolyl)chromones in an attempt to correlate the anticancer activity with the heterocyclic substituent [2].
| Evidence Dimension | In vivo antitumor activity |
|---|---|
| Target Compound Data | 6-chloro-2-(2-quinolyl)chromone (XV): borderline but significant activity against Sarcoma 180 in all trials |
| Comparator Or Baseline | 2-(2-quinolyl)chromones XI11 and XIV: no comparable degree of activity |
| Quantified Difference | Qualitative: active vs. inactive; the 6-chloro compound was the only derivative with reproducible in vivo efficacy |
| Conditions | Sarcoma 180 allograft model in mice; compound administered in vivo (exact dosing regimen available in full text) |
Why This Matters
This is the earliest and most direct evidence that the 6-chloro substituent is essential for in vivo anticancer activity within the 2-(2-quinolyl)chromone series, establishing the compound's rank-order differentiation from its non-halogenated congeners.
- [1] Donnelly, D.; Geoghegan, R.; O'Brien, C.; Philbin, E.; Wheeler, T. Synthesis of Heterocyclic-Substituted Chromones and Related Compounds as Potential Anticancer Agents. J. Med. Chem. 1965, 8, 872–875. View Source
- [2] Donnelly, D.J.; Donnelly, J.A.; Philbin, E.M. Halogenated 2-(2-quinolyl)chromones. Proc. R. Ir. Acad. B 1973. JSTOR 20518914. View Source
